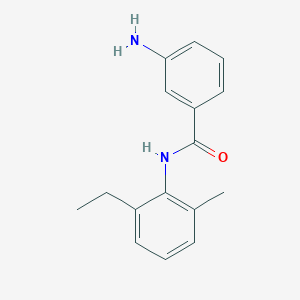

3-Amino-N-(2-ethyl-6-methylphenyl)benzamide

Description

Properties

IUPAC Name |

3-amino-N-(2-ethyl-6-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-3-12-7-4-6-11(2)15(12)18-16(19)13-8-5-9-14(17)10-13/h4-10H,3,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMJZDLVCHIRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-ethyl-6-methylphenyl)benzamide typically involves the reaction of 2-ethyl-6-methylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the amine group of 2-ethyl-6-methylaniline and the carbonyl group of benzoyl chloride .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-ethyl-6-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carbonyl group.

Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-Amino-N-(2-ethyl-6-methylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies involving protein interactions and enzyme activity.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-ethyl-6-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Analogues

3-Amino-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-benzamide

- Structure : Features a benzothiazole ring fused to the phenyl group, replacing the ethyl-methylphenyl substituent in the target compound.

- Comparison : The benzothiazole moiety may enhance π-π stacking interactions, improving target binding compared to the ethyl-methylphenyl group in the target compound.

Sulfamoyl Benzamide Derivatives

- Structure: Includes sulfamoyl groups at the 3-position instead of an amino group.

- Activity : Acts as a glucokinase (GK) activator via H-bond interactions between the benzamide carbonyl and Arg63 (distance: ~3.1–3.4 Å) .

2-Amino-N-(3-methylphenyl)benzamide

- Structure : Substituted with a simpler 3-methylphenyl group instead of 2-ethyl-6-methylphenyl.

- Synthesis : Prepared via direct coupling of 3-methylbenzoic acid derivatives, yielding crystalline products characterized by X-ray diffraction .

- Comparison : The absence of an ethyl group may reduce lipophilicity, affecting membrane permeability and bioavailability.

3-Amino-N-(2,3-dimethylphenyl)benzamide

- Safety Data: Classified under GHS Revision 8 with specific handling guidelines for inhalation risks. No severe toxicity reported .

- Comparison : The additional ethyl group in the target compound may alter metabolic stability, though direct data are lacking.

Benzamide Derivatives in Tubulin Binding

Metabolic Pathways

- Thiobenzamide Analogs: Metabolized by flavoprotein monooxygenases (e.g., EtaA) to S-oxides and benzamides, suggesting similar pathways for the target compound .

- Key Difference: The ethyl-methylphenyl group in 3-Amino-N-(2-ethyl-6-methylphenyl)benzamide may slow oxidative metabolism compared to simpler phenyl derivatives.

Data Tables

Table 1: Structural and Activity Comparison

Biological Activity

3-Amino-N-(2-ethyl-6-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 242.32 g/mol

The compound features an amino group and a benzamide moiety, which are critical for its biological interactions. The presence of the ethyl and methyl substituents on the phenyl ring may influence its pharmacokinetic properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate enzyme activities, receptor binding, and cellular signaling pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Properties

Research has shown that benzamide derivatives, including this compound, exhibit significant anticancer activity. A study reported that structurally similar compounds demonstrated inhibition against various cancer cell lines, suggesting a potential for this compound as an anticancer agent.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | TBD |

| Similar Benzamide Derivative | MCF7 (Breast Cancer) | 5.0 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may possess antibacterial effects against certain pathogens, although specific data on its efficacy is limited.

Case Studies

-

Study on Anticancer Activity:

A recent study evaluated the cytotoxic effects of various benzamide derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising anticancer properties with IC values ranging from 1 to 10 µM against multiple cancer types . -

Antimicrobial Evaluation:

In another investigation focusing on antimicrobial activity, related compounds were tested against Gram-positive and Gram-negative bacteria. The findings suggested moderate to high inhibition zones, indicating potential use as antibacterial agents .

Research Findings

Recent research highlights several key findings regarding the biological activity of benzamide derivatives:

- Inhibition of Key Enzymes: Some derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression .

- Potential for Drug Development: The structural features of this compound make it a candidate for further modification and optimization in drug design aimed at treating cancer and infections .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 3-Amino-N-(2-ethyl-6-methylphenyl)benzamide with high purity?

- Answer: Optimize reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–80°C for amide bond formation), and stoichiometric ratios of reactants (e.g., benzoyl chloride derivatives and substituted anilines). Use reflux conditions to enhance yield, and employ intermediates like 3-aminobenzoic acid for stepwise coupling . Post-synthesis, validate purity via thin-layer chromatography (TLC) and recrystallization in ethanol/water mixtures.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Answer:

- NMR (¹H/¹³C): Assign peaks for the ethyl (δ 1.2–1.4 ppm), methyl (δ 2.3–2.5 ppm), and aromatic protons (δ 6.8–7.5 ppm) to confirm substitution patterns.

- FT-IR: Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹).

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

Q. How should researchers design initial in vitro assays to evaluate biological activity?

- Answer: Prioritize enzyme inhibition assays (e.g., PARP-1 or kinase targets) using fluorescence-based readouts. Optimize substrate concentrations (e.g., 10–100 µM) and incubation times (30–120 minutes) to establish dose-response curves. Include positive controls (e.g., olaparib for PARP inhibition) and validate results with triplicate runs .

Advanced Research Questions

Q. How can computational tools resolve discrepancies between predicted and observed biological activity data?

- Answer:

- Molecular docking (AutoDock/Vina): Compare binding poses of this compound with target proteins (e.g., PARP-1) to identify steric clashes or improper hydrogen bonding.

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 50–100 ns trajectories.

- Meta-analysis: Cross-validate computational results with experimental IC₅₀ values and adjust force field parameters (e.g., AMBER) for better alignment .

Q. What factorial design strategies optimize reaction conditions for derivative synthesis?

- Answer: Implement a 2³ full factorial design to test variables:

- Factors: Temperature (60°C vs. 80°C), catalyst loading (0.5 mol% vs. 1.5 mol% Pd), and solvent (DMF vs. toluene).

- Response variables: Yield (%) and reaction time (hours).

- Analysis: Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) and optimize via response surface methodology (RSM) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Answer:

- Accelerated stability testing: Incubate the compound in PBS (pH 7.4) at 40°C for 4 weeks. Monitor degradation via HPLC-MS every 7 days.

- Kinetic modeling: Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Identify degradation products (e.g., hydrolyzed amide bonds) and adjust formulation pH (5.0–6.0) to enhance stability .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

- Answer:

- Process analytical technology (PAT): Use in-line FT-IR probes to monitor reaction progress in real time.

- Design of experiments (DoE): Optimize mixing rates (>500 rpm) and cooling gradients to control crystal nucleation.

- Statistical validation: Perform round-robin testing across multiple labs to ensure reproducibility (>95% purity across batches) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting results in enzyme inhibition studies?

- Answer:

- Assay standardization: Re-evaluate buffer composition (e.g., Mg²⁺/ATP concentrations in kinase assays) and pre-incubation times.

- Orthogonal assays: Validate findings using SPR (surface plasmon resonance) for binding affinity measurements.

- Error analysis: Quantify inter-operator variability via Bland-Altman plots and recalibrate instrumentation .

Q. What methods validate the selectivity of this compound against off-target proteins?

- Answer:

- Panels of related enzymes: Test against isoforms (e.g., PARP-2, PARP-3) at 10 µM concentration.

- Cellular thermal shift assay (CETSA): Confirm target engagement in cell lysates by measuring thermal stabilization of the protein-ligand complex.

- CRISPR knockouts: Compare activity in wild-type vs. PARP-1-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.